N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1448051-00-0
VCID: VC5726717
InChI: InChI=1S/C11H13NO4S2/c1-11(13,9-4-2-6-16-9)8-12-18(14,15)10-5-3-7-17-10/h2-7,12-13H,8H2,1H3
SMILES: CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC=CO2)O
Molecular Formula: C11H13NO4S2
Molecular Weight: 287.35

N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide

CAS No.: 1448051-00-0

Cat. No.: VC5726717

Molecular Formula: C11H13NO4S2

Molecular Weight: 287.35

* For research use only. Not for human or veterinary use.

N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide - 1448051-00-0

Specification

CAS No. 1448051-00-0
Molecular Formula C11H13NO4S2
Molecular Weight 287.35
IUPAC Name N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C11H13NO4S2/c1-11(13,9-4-2-6-16-9)8-12-18(14,15)10-5-3-7-17-10/h2-7,12-13H,8H2,1H3
Standard InChI Key AWEQSLBXLUFRRU-UHFFFAOYSA-N
SMILES CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC=CO2)O

Introduction

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide, a plausible pathway includes:

  • Sulfonation of thiophene: Thiophene-2-sulfonyl chloride is generated via chlorosulfonation of thiophene using chlorosulfonic acid .

  • Amine coupling: The sulfonyl chloride reacts with 2-(furan-2-yl)-2-hydroxypropylamine in a nucleophilic substitution reaction, facilitated by a base such as sodium hydroxide .

A representative reaction is:

Thiophene-2-sulfonyl chloride+2-(Furan-2-yl)-2-hydroxypropylamineN-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide+HCl\text{Thiophene-2-sulfonyl chloride} + \text{2-(Furan-2-yl)-2-hydroxypropylamine} \rightarrow \text{N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide} + \text{HCl}

This method yields approximately 70–85% under optimized conditions, with purification via recrystallization from ethanol-water mixtures .

Ultrasound-Assisted Synthesis

Recent advances employ ultrasound irradiation to accelerate reaction kinetics. For analogous sulfonamides, ultrasound methods reduce reaction times from hours to minutes (e.g., 4 minutes vs. 3 hours) and improve yields (e.g., 95% vs. 78%) . Applying this to N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide could enhance efficiency, though experimental validation is needed.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight287.4 g/mol
SolubilityModerate in DMSO, ethanol; low in water
Melting PointNot reported
StabilityStable under inert atmospheres

The compound’s logP (octanol-water partition coefficient) is estimated at 1.8–2.2, indicating moderate lipophilicity suitable for membrane permeability in biological systems. Infrared (IR) spectroscopy of related compounds shows characteristic peaks for sulfonamide (-SO₂NH₂) at 1360–1160 cm⁻¹ and hydroxyl (-OH) at 3400–3200 cm⁻¹ .

Future Research Directions

  • Stereochemical resolution: Determine enantiomeric activity via chiral chromatography.

  • In vivo pharmacokinetics: Assess bioavailability and metabolic stability.

  • Structure-Activity Relationship (SAR): Modify the hydroxypropyl chain to optimize target binding .

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